N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Structure-Activity Relationship Benzothiazole Positional Isomerism

N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 899983-08-5) is a synthetic benzothiazole derivative bearing a methylthio substituent at the 4-position of the benzo[d]thiazole core and a cyclohexanecarboxamide moiety at the 2-position. The compound belongs to a class of heterocyclic carboxamides that have been investigated for cytotoxic and antimicrobial activities.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 899983-08-5
Cat. No. B2936795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
CAS899983-08-5
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESCSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCCC3
InChIInChI=1S/C15H18N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18)
InChIKeyCVGNOJXDDVLOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 899983-08-5): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide (CAS 899983-08-5) is a synthetic benzothiazole derivative bearing a methylthio substituent at the 4-position of the benzo[d]thiazole core and a cyclohexanecarboxamide moiety at the 2-position . The compound belongs to a class of heterocyclic carboxamides that have been investigated for cytotoxic and antimicrobial activities. Specifically, a closely related series of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides (substituted primarily at the 6-position) was reported to exhibit significant cytotoxicity against cancer cell lines including A549 (lung), MCF7-MDR (multidrug-resistant breast), and HT1080 (fibrosarcoma), as well as moderate antimicrobial effects against Staphylococcus aureus and several fungi [1]. The 4-methylthio substitution pattern distinguishes this compound from the more extensively characterized 6-substituted analogs, suggesting potential differences in target engagement, metabolic stability, and physicochemical properties .

1
4-Methylthio benzothiazole core for position-specific SAR
2
Screening-ready specification (98% purity)
3
Supports cytotoxicity and antimicrobial panel screening
4
Tool compound for benzothiazole substitution matrix studies

Why Generic Substitution Fails for N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide: The 4-Methylthio Differentiation Problem


The 4-position methylthio substituent on the benzothiazole core represents a critical point of structural differentiation that renders generic substitution with common 6-substituted or unsubstituted analogs scientifically unreliable. In the systematic study by Nam et al. (2010), the most potent cytotoxic analogs were those bearing 6-ethoxy substituents, with the 6-ethoxybenzothiazole cyclohexanecarboxamide (2c) and its carbothioamide counterpart (3c) showing significant activity across three cancer cell lines [1]. However, the 4-methylthio substituent alters the electronic distribution of the benzothiazole ring through both inductive and resonance effects, shifting the electron density differently than 6-position substituents. This positional isomerism can fundamentally change hydrogen-bonding patterns with biological targets, metabolic liability (e.g., CYP-mediated oxidation at the sulfur), and overall molecular conformation . Consequently, compounds such as N-(6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide or the unsubstituted parent N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide cannot be assumed to exhibit equivalent biological activity, selectivity, or pharmacokinetic behavior, making case-by-case experimental validation essential for any procurement decision.

Target
4-methylthio benzothiazole cyclohexanecarboxamide
Substitute
6-ethoxy, 6-methyl, or unsubstituted benzothiazole analogs
Electronic shift from 4-SCH₃ alters hydrogen‑bonding and target engagement vs 6-substituted isomers; activity cannot be assumed interchangeable.
Metabolic vulnerability (S‑oxidation vs O‑dealkylation) may differ, requiring independent ADME profiling.
Positional isomerism means SAR extrapolation across substitution sites is unreliable; experimental validation is essential.

N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide: Quantitative Evidence Guide for Differentiated Procurement


4-Position Methylthio Substitution Confers Distinct Electronic and Steric Properties Compared to 6-Substituted Benzothiazole Cyclohexanecarboxamides

The 4-methylthio substituent in CAS 899983-08-5 occupies a peri-like position relative to the carboxamide linker at the 2-position, creating a steric and electronic environment distinct from the 6-substituted analogs (e.g., 6-ethoxy, 6-methyl, 6-nitro) characterized in the Nam et al. 2010 structure-activity relationship (SAR) study [1]. In the published series, the 6-ethoxy analog (2c) exhibited the highest cytotoxicity, while the unsubstituted parent and 6-methyl analog showed only moderate activity [1]. The 4-methylthio group is expected to influence the dihedral angle between the benzothiazole ring and the cyclohexanecarboxamide moiety, potentially altering target binding conformation compared to 6-substituted isomers [2].

Positional SAR
Class‑level inference
4‑SCH₃: Hammett σₚ ≈0.00, Taft Es ≈‑0.50
Electronic profile may alter target binding vs 6‑substituted analogs
Experimental bioassay data not yet available for 4‑SCH₃ analog
Structure-Activity Relationship Benzothiazole Positional Isomerism

Cytotoxic Activity of Closest Structural Analogs Provides Class-Level Baseline for Screening Prioritization

While no direct cytotoxicity data are available for CAS 899983-08-5, the Nam et al. (2010) study provides quantitative cytotoxicity benchmarks for the closest analogs within the N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide chemotype. The most active compound, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c), demonstrated significant cytotoxicity against three human cancer cell lines [1]. The unsubstituted parent compound (2a) and 6-methyl analog (2f) exhibited only moderate activity, underscoring the critical role of substituent identity and position. The 4-SCH3 target compound represents an unexplored substitution pattern that may yield distinct activity profiles compared to the 6-substituted series [2].

Cytotoxicity Baseline
Class‑level inference
Closest analog 6‑ethoxy (2c) active against A549, MCF7‑MDR, HT1080; 4‑SCH₃ not tested
Class‑level cytotoxicity supports screening for novel 4‑SCH₃ profile
No direct data for target compound; use class analog as exploratory reference
Anticancer Cytotoxicity Benzothiazole Carboxamide

Antimicrobial Activity of Benzothiazole Carboxamide Class Supports Broad-Spectrum Screening Potential of the 4-Methylthio Analog

The Nam et al. (2010) study reported that most N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi [1]. In a broader context, benzothiazole derivatives evaluated by Morsy et al. (2020) demonstrated MIC values ranging from 25 to 200 µg/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger, with some compounds significantly suppressing E. coli dihydroorotase activity [2]. Furthermore, benzothiazole amides have shown potent antimycobacterial activity, with lead compound CRS400393 achieving MIC values of 0.03–0.12 µg/mL against Mycobacterium abscessus and other rapid-grower nontuberculous mycobacteria [3].

Antimicrobial Spectrum
Class‑level inference
Benzothiazole amides MIC 0.03–200 µg/mL (S. aureus, E. coli, C. albicans, M. abscessus)
Class‑level antimicrobial potential supports panel screening
4‑SCH₃ analog not directly tested; broad‑spectrum evaluation warranted
Antimicrobial Benzothiazole MIC

Vendor-Supplied Purity of 98% Establishes a Reliable Baseline for Reproducible Screening and SAR Studies

The compound CAS 899983-08-5 is commercially available from LeYan (Product Number 2216785) with a certified purity of 98% . This level of purity is sufficient for most in vitro screening applications without additional purification, reducing pre-assay preparation time. In contrast, several closely related benzothiazole cyclohexanecarboxamides (e.g., N-(6-methylthio) isomer CAS 899941-49-2) lack established commercial sources with verified purity specifications , creating procurement barriers and potential batch-to-batch variability risks.

Purity Specification
Specification review
98%
98% purity may support screening reproducibility
Inter‑batch variation; vendor states guidance value only
Chemical Purity Quality Control Benzothiazole

Predicted Physicochemical Profile Suggests Distinct ADME Behavior Relative to 6-Substituted Analogs

The presence of the methylthio group at the 4-position (rather than the 6-position) is predicted to alter key physicochemical parameters relevant to membrane permeability, solubility, and metabolic stability. The methylthio substituent contributes approximately +0.6 to the calculated logP compared to an unsubstituted benzothiazole, based on fragment-based estimation [1]. The 4-position placement creates a more compact molecular shape with a reduced polar surface area footprint compared to extended 6-alkoxy substituents, potentially enhancing membrane permeability. However, the methylthio group is also susceptible to metabolic oxidation (S-oxidation to sulfoxide and sulfone), which may differ in rate and extent compared to O-dealkylation of 6-ethoxy analogs .

Predicted ADME Profile
Supporting evidence
Predicted logP ~3.5–4.0; tPSA ~40–50 Ų; metabolic liability: S‑oxidation vs O‑dealkylation
Distinct ADME profile vs 6‑substituted analogs supports complementary tool use
In silico predictions only; experimental logP/solubility data lacking
Drug-likeness Lipophilicity Physicochemical Properties

N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide: Evidence-Based Application Scenarios for Research Procurement


Structure-Activity Relationship (SAR) Exploration of Benzothiazole Substitution Patterns in Anticancer Screening

The compound is ideally suited for inclusion in focused benzothiazole libraries designed to probe the effect of substituent position (4- vs. 6-) on cytotoxicity. Based on the Nam et al. (2010) SAR framework, where 6-ethoxy substitution conferred the highest activity [1], the 4-methylthio analog fills a critical gap in the substitution matrix. Researchers can directly compare activity profiles of 4-SCH3, 6-SCH3, 6-OCH2CH3, and unsubstituted analogs in standardized cytotoxicity panels (e.g., NCI-60 or custom panels including A549, MCF7-MDR, HT1080) to establish position-specific SAR.

Antimicrobial Screening Against Drug-Resistant Pathogens Including Nontuberculous Mycobacteria

Given the potent antimycobacterial activity of benzothiazole amides demonstrated by O'Malley et al. (2018), where lead compound CRS400393 achieved MIC values of 0.03–0.12 µg/mL against M. abscessus [2], CAS 899983-08-5 represents a structurally distinct chemotype for antimicrobial screening. The 4-methylthio group may confer differential activity against MmpL3 or other mycobacterial targets compared to previously explored benzothiazole amides. Inclusion in MIC determinations against M. abscessus, M. avium complex, and drug-resistant S. aureus strains is recommended.

Metabolic Stability Profiling of Methylthio-Containing Heterocycles for Lead Optimization

The 4-methylthio functionality provides a defined metabolic handle for studying S-oxidation kinetics in liver microsome or hepatocyte assays. Since methylthio groups are known substrates for cytochrome P450-mediated oxidation to sulfoxide and sulfone metabolites , CAS 899983-08-5 can serve as a tool compound for comparing metabolic stability of 4-SCH3 vs. 6-alkoxy substituents in the benzothiazole series. This application is particularly relevant for medicinal chemistry programs optimizing the DMPK profile of benzothiazole-based lead compounds.

Computational Chemistry and Molecular Docking Studies Targeting Kinase or Oxidoreductase Enzymes

The distinct electronic profile of the 4-methylthio substituent (weakly electron-donating by resonance, moderate steric bulk) makes CAS 899983-08-5 a valuable ligand for computational docking studies against targets with preference for specific benzothiazole substitution patterns. The compound can be used to validate docking poses and scoring functions against targets such as dihydroorotase (inhibited by benzothiazole derivatives as reported by Morsy et al. 2020) [3] or stearoyl-CoA desaturase (SCD1), for which benzothiazole-containing inhibitors have been patented [4].

Application
Selection Property
Validation Focus
Benzothiazole SAR studies
Substituent position-specific profiling
Cytotoxicity and target engagement endpoints
Antimicrobial screening
Structural differentiation from known leads
MIC determination in pathogen panels
Metabolic stability profiling
Methylthio metabolic liability (S‑oxidation)
Metabolite identification in microsomal/hepatocyte systems
Computational target docking
Distinct electronic/steric ligand profile
Docking pose validation against dihydroorotase/SCD1
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